Taxapu

Übersicht

Beschreibung

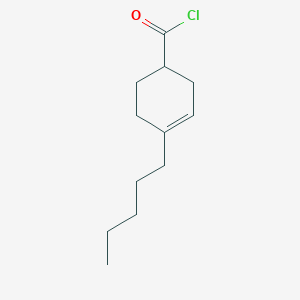

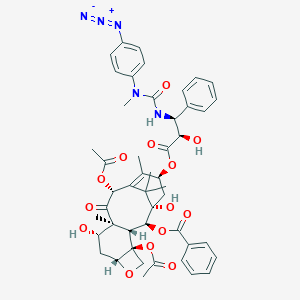

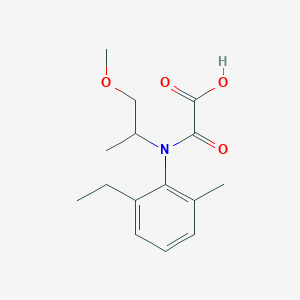

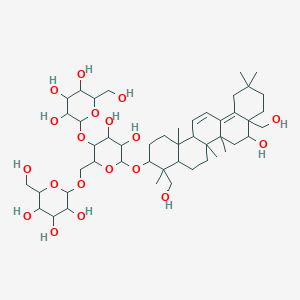

Taxapu is a chemical compound with the formula C48H53N5O14 . It is a photoaffinity probe for the taxoid binding site on microtubules, predominantly labeling beta-tubulin over alpha-tubulin in porcine brain .

Molecular Structure Analysis

Taxapu contains a total of 120 atoms; 53 Hydrogen atoms, 48 Carbon atoms, 5 Nitrogen atoms, and 14 Oxygen atoms . For a detailed molecular structure, specialized tools like MolView can be used to visualize the 3D structure of the molecule.Wissenschaftliche Forschungsanwendungen

Taxapu in Tubulin Labeling and Microtubule Research

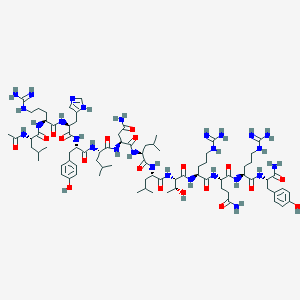

A study by Combeau et al. (1994) synthesized [(azidophenyl)ureido]taxoid (TaxAPU) and used it to photolabel polymerized porcine brain tubulin. This research demonstrated that TaxAPU acts as a photoaffinity probe for the taxoid binding site on microtubules, which is significant for understanding microtubule dynamics in cells (Combeau et al., 1994).

Taxapu in Taxonomic Database and Species Identification

Rees (2014) developed Taxamatch, an algorithm using a Modified Damerau-Levenshtein Distance and a phonetic algorithm, to address the issue of misspellings in scientific names. This study is relevant for the organization and retrieval of biological data, where Taxapu may play a role (Rees, 2014).

Taxapu in Transcriptome Research

Hao et al. (2011) conducted a transcriptome analysis of Taxus tissues using Illumina second-generation sequencing. This research provided insight into the tissue-specific functions and taxane biosynthetic pathway in Taxus, which could have implications for Taxapu research (Hao et al., 2011).

Taxapu in Genomic and Proteomic Studies of Taxus

Hao et al. (2015) reviewed the application of omics technologies in studying Taxus, a source of Taxapu. This comprehensive study explored the genomics, transcriptomics, proteomics, metabolomics, and bioinformatics of Taxus and its endophytic fungi, which is crucial for understanding the biosynthetic pathways of compounds like Taxapu (Hao et al., 2015).

Taxapu in Cell Culture and Biotechnological Production

Cusido et al. (2014) discussed the biotechnological production of taxanes (like Taxapu) in Taxus spp. cell cultures. They emphasized the importance of molecular biological studies to enhance taxane biosynthesis and accumulation, which is fundamental for optimizing the production of compounds like Taxapu (Cusido et al., 2014).

Taxapu in Taxadiene Synthase Activity Studies

Hezari et al. (1997) studied the taxadiene synthase activity in Taxus canadensis cell suspension cultures, which is related to the biosynthetic pathway of Taxol and potentially Taxapu. Understanding this enzyme's role is critical for enhancing the production of taxanes (Hezari et al., 1997).

Wirkmechanismus

Taxapu acts as a photoaffinity probe for the taxoid binding site on microtubules, predominantly labeling beta-tubulin over alpha-tubulin in porcine brain . This suggests that Taxapu may have a role in modulating microtubule dynamics, although the exact mechanism is not clearly defined in the available resources.

Safety and Hazards

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[[(4-azidophenyl)-methylcarbamoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H53N5O14/c1-25-32(65-43(60)37(57)36(28-14-10-8-11-15-28)50-44(61)53(7)31-20-18-30(19-21-31)51-52-49)23-48(62)41(66-42(59)29-16-12-9-13-17-29)39-46(6,33(56)22-34-47(39,24-63-34)67-27(3)55)40(58)38(64-26(2)54)35(25)45(48,4)5/h8-21,32-34,36-39,41,56-57,62H,22-24H2,1-7H3,(H,50,61)/t32-,33-,34+,36-,37+,38+,39-,41-,46+,47-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBRVZBEEARCNW-JBTWBBNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)N(C)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)N(C)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H53N5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

924.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taxapu | |

CAS RN |

155144-12-0 | |

| Record name | ((Azidophenyl)ureido)taxoid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155144120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)

![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)

![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)

![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)